Product packaging for Tetrabromophenolphthalein(Cat. No.:CAS No. 1301-20-8)

Tetrabromophenolphthalein

Cat. No.: B075775
CAS No.: 1301-20-8
M. Wt: 633.9 g/mol
InChI Key: OBRGVMYQZVQHGO-UHFFFAOYSA-N
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Description

Tetrabromophenolphthalein, also known as this compound, is a useful research compound. Its molecular formula is C20H10Br4O4 and its molecular weight is 633.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21261. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenolphthaleins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10Br4O4 B075775 Tetrabromophenolphthalein CAS No. 1301-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-one
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InChI

InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H
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InChI Key

OBRGVMYQZVQHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br4O4
Source PubChem
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DSSTOX Substance ID

DTXSID0058801
Record name 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-
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Molecular Weight

633.9 g/mol
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CAS No.

76-62-0, 1301-20-8
Record name Tetrabromophenolphthalein
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Record name 3',3'',5',5''-Tetrabromophenolphthalein
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, tetrabromo deriv.
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Record name 3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide
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Significance and Research Context of Tetrabromophenolphthalein

Tetrabromophenolphthalein's prominence in research stems from its versatile nature as a pH indicator and a chromoionophore. Its ability to undergo a distinct color change in response to varying pH levels makes it an effective tool in titrations and colorimetric assays. chemimpex.com The four bromine atoms on its structure significantly influence its electronic properties, enhancing its utility in various applications.

In analytical chemistry, this compound and its ethyl ester derivative are employed in the detection of a wide array of substances. It has been utilized in the development of colorimetric screening tests for basic drugs in urine and as an indicator in ion-pair extraction titrations. Furthermore, its interaction with proteins has led to its use in assays for protein quantification, a critical process in biochemical research and clinical diagnostics. researchgate.net The compound's sensitivity and stability in specific buffer systems make it particularly suitable for these applications.

Beyond traditional analytical methods, this compound has found a role in modern sensor technologies. Its properties are crucial for applications in plasticized polymer matrices, where its partitioning between aqueous and organic phases is a key factor in sensor performance. It also serves as a transmembrane carrier in ion-selective optical sensors, enabling the colorimetric detection of ions.

In the realm of materials science, this compound is recognized for its flame-retardant properties. ontosight.ai The bromine atoms in its structure can act as radical scavengers during combustion, inhibiting the spread of fire. This has led to its incorporation into plastics and textiles to enhance their fire resistance. ontosight.ai

Historical Trajectories and Milestones in Tetrabromophenolphthalein Research

The journey of tetrabromophenolphthalein research is intertwined with the advancements in synthetic organic chemistry, particularly in bromination techniques applied to phenolphthalein (B1677637) derivatives. Early synthetic methods often involved reacting phenolphthalein with reagents like sodium hypobromite (B1234621) under controlled temperatures. These initial approaches, however, were often plagued by low yields and the need for extensive purification of the crude product.

A significant breakthrough in the synthesis of this compound and its esters was the development of more refined protocols that improved both yield and reproducibility. These optimized methods facilitated the scalable production of the compound, which was crucial for its wider adoption in various research and industrial applications.

The exploration of this compound's utility as a pH indicator and analytical reagent has a long history. Its behavior with organic bases in non-aqueous solvents like benzene (B151609) was a subject of study, contributing to the broader understanding of acid-base theories, including the Brønsted-Lowry and Lewis concepts. nist.gov These investigations laid the groundwork for its practical applications in qualitative and quantitative analysis. nist.gov

In more recent decades, research has focused on expanding the applications of this compound. For instance, its ethyl ester has been investigated for use in paper-based chemical agent detectors as a non-mutagenic replacement for other indicator dyes. dtic.mil This highlights the ongoing effort to find safer and more effective chemical tools. The development of flow injection analysis methods using this compound ethyl ester for protein determination in urine showcases the continuous innovation in its analytical applications. researchgate.net

Contemporary Research Paradigms and Challenges for Tetrabromophenolphthalein

Advanced Synthetic Routes for this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that has been refined over decades to improve efficiency and yield. The foundational approach begins with phenolphthalein (B1677637) and proceeds through several key chemical transformations.

Optimized Synthesis of this compound Ethyl Ester

Reduction: Phenolphthalein is reduced using zinc dust in aqueous sodium hydroxide (B78521). Extending the reflux time to two hours increases the yield of the resulting phenolphthalin (B1214455) to between 96% and 100%.

Esterification: The phenolphthalin is then treated with ethanol (B145695) saturated with hydrogen chloride gas at 25°C for 72 hours. This optimized step achieves a 93.5% yield of phenolphthalin ethyl ester.

Bromination: The ester undergoes bromination with elemental bromine. Incremental addition of bromine at a controlled temperature of 0°C is crucial to minimize side reactions, maintaining a high yield of 84% for tetrabromophenolphthalin ethyl ester.

Oxidation: The final step involves oxidation with potassium ferricyanide (B76249). Performing this at 0°C for five minutes followed by neutralization with acetic acid boosts the yield of the final product to 85%.

A comparative analysis of these methods highlights the significant improvements in the modified protocol.

| Hazardous Reagents | HCl gas, Benzene (B151609) | Ethanol, Acetic acid |

Recent advancements include the use of p-toluenesulfonic acid (PTSA) as a catalyst for the esterification step, which reduces the reaction time to 24 hours while achieving a 95% yield and avoiding the use of hazardous HCl gas.

Preparation of this compound Ethyl Ester Potassium Salt

The potassium salt of this compound ethyl ester is typically prepared from its ethyl ester precursor. The synthesis involves the reaction of this compound ethyl ester with potassium hydroxide. In the multi-step synthesis from phenolphthalein, the potassium salt is formed during the oxidation step, where tetrabromophenolphthalin ethyl ester is oxidized by potassium ferricyanide in an aqueous solution of potassium hydroxide.

An optimized procedure for this final step involves prolonging the reaction time to 10 minutes, which, after a simplified purification process, can yield the potassium salt at 89%. dtic.mil This high-purity salt is often a crystalline powder, blue-purple to black in color, with good water solubility. chemicalbook.com

Exploration of Derivatization Strategies for Enhanced Functionality

Derivatization is a chemical modification process used to alter the properties of a compound to make it more suitable for a specific application. youtube.com For this compound, derivatization strategies primarily focus on esterification and subsequent salt formation to enhance its utility as an indicator dye and analytical reagent. dtic.mil

Esterification and Salt Formation in Chemical Synthesis

Esterification, specifically the formation of the ethyl ester, is a critical derivatization for this compound. nist.gov This functional group enhances the molecule's properties for specific analytical tests. For instance, the presence of the ethyl ester group is considered a likely requirement for the dye's successful use as an indicator for organic bases like the V-type nerve agent VX, as it influences the dye's solubility in the agent. dtic.mil

The subsequent formation of the potassium salt further modifies the compound's characteristics, notably increasing its water solubility. chemicalbook.com This property is crucial for its application in aqueous solutions, such as in assays for protein detection and as an indicator in ion-pair extraction titrations. chemicalbook.com The process involves reacting the ester with a base, such as potassium hydroxide, to form the corresponding salt. Spectrophotometric studies show that the ester (an acid) reacts with organic bases in inert solvents like benzene, resulting in a vivid color change, which is the basis of its function as an indicator. nist.gov

Regioselective Bromination Studies

The synthesis of this compound itself is a prime example of a regioselective reaction. The process specifically substitutes four bromine atoms onto the phenolphthalein backbone at the 3', 3'', 5', and 5'' positions of the phenolic rings. This specific placement of bromine atoms is crucial for the compound's indicator properties.

Early synthetic methods utilized reagents like sodium hypobromite (B1234621) under carefully controlled temperature conditions (below 10°C) to achieve this specific bromination pattern. A patented method describes dissolving phenolphthalein and sodium hydroxide in water, cooling the solution, and then adding a sodium hypobromite solution. google.com The pH is then adjusted with hydrobromic acid to precipitate the this compound. google.com This controlled, regioselective bromination is a key transformation that imparts the desired chemical and chromogenic characteristics to the final molecule.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, efforts have been made to develop more sustainable methods for synthesizing this compound and its derivatives. ijnc.irrasayanjournal.co.in

A significant advancement is the use of microwave-assisted synthesis. mdpi.com Applying microwave irradiation to the bromination step can dramatically reduce the reaction time from a conventional 12 hours to just 45 minutes, with comparable yields of 80-82%. This method not only saves considerable time and energy but also aligns with green chemistry's goal of increasing efficiency. rasayanjournal.co.inmdpi.com

Furthermore, modifications to traditional synthetic routes have focused on replacing hazardous solvents and reagents. The "Modified Chinese Method" for TBPE synthesis successfully eliminated the use of benzene, a known carcinogen, thereby enhancing the safety profile of the process without compromising the yield. The adoption of catalytic methods, such as using p-toluenesulfonic acid for esterification, also represents a greener approach by avoiding the use of corrosive hydrogen chloride gas. These advancements demonstrate a commitment to developing more environmentally benign and safer chemical processes in the production of this compound. ijnc.ir

Table of Mentioned Chemical Compounds

Compound Name
Acetic acid
Benzene
Bromine
Ethanol
Ethyl acetate
Hydrogen chloride
Hydrobromic acid
p-Toluenesulfonic acid
Phenolphthalein
Phenolphthalin
Phenolphthalin ethyl ester
Potassium ferricyanide
Potassium hydroxide
Sodium hydroxide
Sodium hypobromite
This compound
This compound Ethyl Ester
This compound Ethyl Ester Potassium Salt
Tetrabromophenolphthalin ethyl ester
VX (nerve agent)

Proton-Transfer Reactions and Equilibria

The reaction of this compound ethyl ester (TBPE), a monobasic acid, with various aliphatic and aromatic amines in apolar aprotic solvents like chlorobenzene (B131634) and 1,2-dichloroethane (B1671644) has been extensively studied to understand the dynamics of proton-transfer. rsc.orgresearchgate.netresearchgate.net These reactions lead to the formation of colored complexes, allowing for spectrophotometric analysis of the underlying equilibria and kinetics. rsc.orgresearchgate.net

Spectrophotometric Investigation of Hydrogen-Bonded Species

Spectrophotometric methods have been crucial in elucidating the nature of the species formed during the reaction between TBPE and amine bases. rsc.orgnist.gov In solvents of low polarity, the interaction begins with the formation of a hydrogen-bonded complex, which can then proceed to a proton-transfer, resulting in an ion-pair. rsc.org For some amines, the hydrogen-bonded species is a distinct intermediate that can be detected spectrophotometrically. rsc.org The formation of these hydrogen-bonded adducts is an essential precursor to the full proton transfer. rsc.orgwordpress.com The equilibrium constants for the formation of these hydrogen-bonded complexes have been determined for several amine-TBPE systems. rsc.org

The interaction of TBPE with primary, secondary, and tertiary amines results in reddish charge-transfer complexes in 1,2-dichloroethane. researchgate.net The specific color and the absorption maximum of the complex depend on the type of amine involved. researchgate.netnist.gov

Table 1: Absorption Maxima of TBPE Complexes with Different Amine Types

Amine Type Absorption Maximum (λmax) Color of Complex
Primary Alkylamines ~560 nm Red-purple
Secondary Alkylamines ~570 nm Purple-blue
Tertiary Alkylamines ~580 nm Magenta

Data sourced from multiple studies in 1,2-dichloroethane and benzene. researchgate.netnist.gov

Two-Stage Mechanism of Proton-Transfer with Amine Bases

Kinetic studies, particularly those using microwave temperature-jump methods, have revealed a two-stage mechanism for the proton-transfer reaction between TBPE and amine bases. rsc.orgresearchgate.net

The proposed mechanism is as follows:

Hydrogen-Bond Formation: The initial step is the rapid, diffusion-controlled formation of a hydrogen-bonded encounter complex between the TBPE molecule (AH) and the amine base (B).

AH + B ⇌ AH···B

Proton Transfer: This is followed by the intramolecular transfer of the proton within the complex to form a colored ion-pair (A⁻···HB⁺). researchgate.net

AH···B ⇌ A⁻···HB⁺

Charge-Transfer Complexation Mechanisms with Organic Bases

The interaction between this compound ethyl ester (TBPE) and organic bases, particularly aliphatic amines, leads to the formation of charge-transfer (CT) complexes. researchgate.netwikipedia.org These complexes are characterized by a transfer of electron density from the electron donor (the amine) to the electron acceptor (the TBPE molecule). researchgate.netwikipedia.org The association is driven by the basicity of the amine and the formation of a hydrogen bridge between the nitrogen atom of the amine and the phenolic group of the TBPE. researchgate.net The resulting complexes, such as R₃N·H·TBPE for a tertiary amine, are stabilized in non-polar organic solvents like 1,2-dichloroethane. researchgate.net

Thermochromic Behavior of Charge-Transfer Complexes

A significant characteristic of the charge-transfer complexes formed between TBPE and aliphatic amines is their thermochromism—the reversible change in color and absorbance with temperature. researchgate.netnih.gov As the temperature of the solution containing the CT complex is increased, the stability of the complex decreases, leading to its dissociation back into the constituent TBPE and amine molecules. researchgate.netpsu.edu This dissociation causes a decrease in the absorbance of the solution. psu.edu

This phenomenon has been studied thermodynamically and is dependent on the basicity of the amine. researchgate.net For example, the CT complex formation constants decrease as the temperature increases, and this effect can be utilized for the selective analysis of different types of amines in a mixture. researchgate.netnih.gov The absorbance change with temperature is characteristic for each amine associate, which allows for their simultaneous determination. psu.edu

Table 2: Complex Formation Constants (K) for Amines with TBPE at Different Temperatures

Amine K (L/mol) at 20°C K (L/mol) at 60°C
n-Hexylamine 1.8 x 10⁴ 0.3 x 10⁴
Di-n-hexylamine 1.2 x 10⁵ 0.2 x 10⁵
Tri-n-hexylamine 1.1 x 10⁶ 0.1 x 10⁶

Data reflects the trend of decreasing stability with increasing temperature in 1,2-dichloroethane. researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic studies, often employing temperature-jump techniques, have been instrumental in determining the rate constants and activation parameters for the reactions of TBPE with amine bases. rsc.orgrsc.org These studies provide deep insights into the reaction mechanism by quantifying the speeds of the forward and reverse processes. rsc.org

Determination of Forward and Back Reaction Rate Constants

The equilibrium constant (K) for a reaction is fundamentally related to the rate constants of the forward (kf) and reverse (kb or k-1) reactions (K = kf / kb). libretexts.orgdoubtnut.com For the proton-transfer reactions of TBPE, these rate constants have been measured using methods like the microwave temperature-jump technique in solvents such as chlorobenzene. rsc.orgrsc.org

The forward rate constants (kf) for the reaction of TBPE with various amines are very high, often approaching the diffusion-controlled limit (around 10⁹ M⁻¹s⁻¹). rsc.org This indicates that the initial association of the reactants is extremely fast. Interestingly, the forward rates are not strongly correlated with the basicity or equilibrium constants of the amines, but they do seem to be influenced by steric factors. rsc.orgrsc.org

Table 3: Kinetic Data for the Reaction of TBPE with Tri-n-butylamine in Various Solvents at 25°C

Solvent Viscosity (cP) 10⁻⁸ * kf (M⁻¹s⁻¹) 10⁻⁴ * kb (s⁻¹)
n-Hexane 0.29 14.0 1.5
Benzene 0.60 6.5 0.7
Chlorobenzene 0.75 5.3 0.6
Toluene 0.55 6.7 0.7

This table illustrates the inverse correlation between solvent viscosity and the forward rate constant (kf), and shows that the forward rates are 15 to 30 times less than the diffusion-controlled limit. rsc.org

Brønsted-Lowry and Lewis Acid-Base Concepts in this compound Systems

The Brønsted-Lowry and Lewis acid-base theories provide fundamental frameworks for understanding the reactivity of this compound and its derivatives. fiveable.medocbrown.info The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. wikipedia.org The Lewis theory offers a broader perspective, defining an acid as an electron-pair acceptor and a base as an electron-pair donor. docbrown.infochemguide.co.uk

This compound, with its acidic phenolic hydroxyl group, can act as a Brønsted-Lowry acid by donating a proton. nih.gov Its ethyl ester derivative, bromophthalein magenta E, is also utilized as an acidic indicator in non-aqueous titrations. nist.govnist.gov In these systems, it reacts with bases through the transfer of a proton.

Spectrophotometric studies of the reaction between bromophthalein magenta E and organic bases like 1,3-diphenylguanidine (B1679371) and 1,2,3-triphenylguanidine (B1663917) in benzene have provided deep insights into the acid-base mechanism. nist.gov These investigations revealed a two-step reaction process. nist.gov The initial reaction is a simple proton transfer, consistent with the Brønsted-Lowry concept, forming an ion pair that results in a magenta-colored solution. nist.gov

Step 1 (Brønsted-Lowry Proton Transfer): HX (this compound ester) + B (Base) ⇌ [BH⁺...X⁻] (Ion pair)

However, the studies also showed a second step, where an additional molecule of the base interacts with the initially formed ion pair, leading to a blue-colored species. nist.gov This second association suggests a mechanism that goes beyond a simple proton transfer and can be interpreted within the broader Lewis acid-base framework, where the hydrogen-bonded cation [BH⁺] acts as a Lewis acid and the second base molecule acts as a Lewis base. nist.gov

The research on these systems in inert solvents like benzene has led to the proposal that the Brønsted-Lowry definition of an acid-base reaction should be viewed as a specific case of the more general Lewis theory. nist.gov In this view, hydrogen acids, such as this compound, are considered a particular class of Lewis acids. nist.gov

The equilibrium constants for these reactions underscore the influence of the base's structure on the interaction.

BaseAssociation Constant (K₁)Association Constant (K₂)
1,3-Diphenylguanidine2.2 x 10⁵15.5
1,2,3-Triphenylguanidine525Similar to diphenylguanidine

Data sourced from studies of bromophthalein magenta E in benzene. nist.gov

The significantly lower initial association constant (K₁) for the more sterically hindered 1,2,3-triphenylguanidine compared to 1,3-diphenylguanidine further illustrates the interplay of steric effects within these acid-base reactions. nist.gov These findings demonstrate that a comprehensive understanding of this compound's reactivity requires the application of both the Brønsted-Lowry and Lewis acid-base concepts, as well as consideration of steric factors.

Advanced Analytical Chemistry Applications of Tetrabromophenolphthalein

Spectrophotometric Method Development and Validation

Spectrophotometry, a technique that measures the absorption of light by a chemical substance at specific wavelengths, is widely used for quantitative analysis. ijmr.net.in Tetrabromophenolphthalein serves as a key reagent in many spectrophotometric assays due to the significant color change that occurs upon its interaction with target analytes.

A significant application of this compound ethyl ester (TBPE) is in the sensitive determination of proteins, such as human serum albumin (HSA), in biological samples like urine. semanticscholar.org This method is crucial for the diagnosis and monitoring of conditions like nephropathy and diabetic nephropathy, where urinary protein levels are a key indicator. The detection mechanism relies on the formation of an ion-association complex between the positively charged protein molecules (at acidic pH) and the anionic form of TBPE. semanticscholar.org

In a typical flow injection analysis (FIA) system, this reaction is facilitated in a micellar medium created by a non-ionic surfactant like Triton X-100 at a controlled pH of around 3.0. semanticscholar.org The resulting blue-colored ion associate is then measured spectrophotometrically at its wavelength of maximum absorbance (λmax), which is approximately 610 nm. semanticscholar.org This method offers high sensitivity, with a reported detection limit of 0.05 mg/dL for HSA, and a linear calibration range of 0.15–12 mg/dL. semanticscholar.org

Table 1: Spectrophotometric Determination of Human Serum Albumin (HSA) using TBPE

ParameterValueReference
ReagentThis compound ethyl ester (TBPE) semanticscholar.org
AnalyteHuman Serum Albumin (HSA) semanticscholar.org
MediumTriton X-100 (micellar) semanticscholar.org
pH~3.0 semanticscholar.org
λmax610 nm semanticscholar.org
Detection Limit0.05 mg/dL semanticscholar.org
Linear Range0.15–12 mg/dL semanticscholar.org

This compound and its ethyl ester are extensively used for the spectrophotometric and titrimetric determination of various cationic species. juniperpublishers.com This includes cationic surfactants, amines, and quaternary ammonium (B1175870) salts, which are prevalent in pharmaceutical and industrial products. rsc.orgnih.gov The underlying principle is the formation of an ion-pair complex between the anionic dye and the cationic analyte. mdpi.com

For instance, aliphatic amines (primary, secondary, and tertiary) react with TBPE in a non-polar solvent like 1,2-dichloroethane (B1671644) to form reddish or red-violet charge-transfer complexes. welcomehomevetsofnj.org These complexes exhibit distinct absorption maxima depending on the type of amine, allowing for their simultaneous determination by utilizing the phenomenon of thermochromism, where the absorbance of the complexes changes with temperature. welcomehomevetsofnj.org

Similarly, quaternary ammonium salts form a blue-colored ion associate with TBPE in 1,2-dichloroethane, while protonated aromatic amines form a red-violet one. capes.gov.brstmarys-ca.edu This difference in color allows for the stepwise determination of these compounds in a mixture through ion association titration. capes.gov.brstmarys-ca.edu

The utility of this compound extends to the quality control of pharmaceutical formulations containing cationic drugs like berberine (B55584) and benzethonium (B1203444). taylorfrancis.comnih.gov Spectrophotometric methods, often coupled with solvent extraction, have been developed for their quantification. taylorfrancis.comnih.gov

In these methods, this compound ethyl ester (TBPE) in an organic solvent such as 1,2-dichloroethane or ethylene (B1197577) dichloride reacts with berberine or benzethonium at an alkaline pH (e.g., pH 11) to form a blue ion associate. taylorfrancis.comnih.gov This colored complex, extracted into the organic phase, is then measured at approximately 610 nm. taylorfrancis.comnih.gov These methods can be implemented in both batchwise and flow injection analysis (FIA) formats, offering rapid and selective determination of these active pharmaceutical ingredients. taylorfrancis.comnih.gov The calibration graphs for these analyses are typically linear in the micromolar concentration range. taylorfrancis.comnih.gov

Table 2: Spectrophotometric Analysis of Berberine and Benzethonium using TBPE

ParameterBerberineBenzethoniumReference
ReagentThis compound ethyl ester (TBPE) taylorfrancis.comnih.gov
Solvent1,2-dichloroethane / Ethylene dichloride taylorfrancis.comnih.gov
pH~11 taylorfrancis.comnih.gov
λmax610 nm taylorfrancis.comnih.gov
Linear Range1 × 10⁻⁶–1 × 10⁻⁵ mol dm⁻³1 × 10⁻⁶–1 × 10⁻⁵ mol dm⁻³ taylorfrancis.comnih.gov

While this compound is a prominent chromogenic reagent, its direct application in the spectrophotometric determination of metal ions through complexation is not as extensively documented in readily available literature compared to its use in ion-pair formation with organic cations. Generally, spectrophotometric metal ion analysis relies on the formation of colored complexes between metal ions and specific organic ligands, also known as chromogenic reagents. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis. taylorfrancis.com The selection of a suitable ligand is crucial as it influences the sensitivity and selectivity of the method. taylorfrancis.com

The development of robust and reliable spectrophotometric methods necessitates the careful optimization of various experimental parameters to ensure maximum sensitivity, selectivity, and accuracy. Key factors that are typically optimized include the pH of the reaction medium, the concentration of the chromogenic reagent (e.g., TBPE), the choice and concentration of any surfactants or solvents, and the reaction time and temperature. taylorfrancis.com

For example, in the determination of proteins using TBPE, the pH is adjusted to an acidic value (around 3.0-3.1) to ensure the protein carries a net positive charge, facilitating the ion-association reaction. The concentration of TBPE and the surfactant (Triton X-100) are also optimized to achieve the highest absorbance signal for the analyte while maintaining a low reagent blank absorbance. Similarly, in the analysis of berberine and benzethonium, the pH is optimized in the alkaline range (pH 11) to facilitate the formation of the ion associate. taylorfrancis.comnih.gov The choice of the extraction solvent and the mixing time are also critical parameters in solvent extraction-based methods. taylorfrancis.comnih.gov

Ion-Pair Extraction and Titrimetric Applications

Beyond spectrophotometry, this compound and its derivatives serve as excellent indicators in titrimetric methods, particularly for the determination of ionic surfactants and quaternary ammonium compounds. ijmr.net.instmarys-ca.edu These methods often involve an ion-pair extraction step.

In a typical two-phase titration, the cationic analyte in the aqueous phase is titrated with a standard anionic titrant, such as sodium tetraphenylborate. capes.gov.brstmarys-ca.edu this compound ethyl ester (TBPE) is used as an indicator in the organic phase (e.g., 1,2-dichloroethane). capes.gov.brstmarys-ca.edu Initially, the TBPE forms a colored ion-pair with the cationic analyte in the organic phase. capes.gov.brstmarys-ca.edu At the endpoint of the titration, when all the analyte has reacted with the titrant, the excess titrant displaces the TBPE from the ion-pair, causing a sharp color change in the organic layer from blue or red-violet to yellow. stmarys-ca.edu

This principle has also been adapted for photometric titrations of anionic surfactants. In this case, a bulky cation is used as the titrant, and TBPE serves as the indicator in an acidic aqueous medium containing a non-ionic surfactant. ijmr.net.in The color change from yellow to blue signals the endpoint. ijmr.net.in These titrimetric methods are valued for their accuracy and reliability in the analysis of various charged species. rsc.org

Flow Injection Analysis (FIA) Systems Utilizing this compound

Flow Injection Analysis (FIA) is a versatile and automated analytical technique that has been effectively utilized for rapid and sensitive measurements in various fields, including clinical diagnostics. The use of this compound and its derivatives in FIA systems has led to the development of efficient methods for the determination of crucial biological analytes.

Development of Automated Protein Detection in Biological Fluids

A significant application of this compound lies in the automated detection of proteins in biological fluids, such as urine. A sensitive, rapid, and accurate FIA method has been developed for the determination of protein in patient urine using this compound ethyl ester (TBPE) and the non-ionic surfactant Triton X-100 at a pH of 3.0. researchgate.net

The detection mechanism is based on the formation of an ion association between human serum albumin (HSA) and TBPE within the micellar environment created by Triton X-100. This interaction leads to a measurable change in absorbance at 610 nm, which is proportional to the protein concentration. researchgate.net The developed two-channel FIA system offers a significant improvement over traditional batchwise methods, which are often time-consuming and require larger volumes of reagents. researchgate.net

The performance of this automated FIA system for protein detection is summarized in the table below.

ParameterValue
AnalyteHuman Serum Albumin (HSA)
Linear Range0.15–12 mg/dL
Limit of Detection (3σ)0.05 mg/dL
Relative Standard Deviation (n=10)1.2% (for 3.0 mg/dL HSA)
Sample Throughput30 samples per hour
Wavelength of Detection610 nm

This table presents the key performance characteristics of the FIA system for automated protein detection using this compound ethyl ester. researchgate.net

Flow-Based Methods for Rapid Analyte Determination

The FIA system employing this compound ethyl ester exemplifies a robust flow-based method for the rapid determination of analytes. researchgate.net FIA techniques, in general, are designed to be swift and efficient, and this particular application for urinary protein is no exception, with a sample throughput of 30 samples per hour. researchgate.net This rapid analysis is crucial in clinical laboratory settings for the timely evaluation of patients with conditions like renal disease. researchgate.net

Electrochemical Studies and Sensor Development

This compound and its derivatives have also been explored in the realm of electrochemical studies and the development of various types of sensors. These applications leverage the compound's electrochemical and binding properties to create sensitive and selective detection platforms.

Optical Chemical Sensors and Photoluminescence (PL) Properties

While this compound ethyl ester is noted for its use as a chromoionophore in ion-selective optical sensors, detailed research findings on its specific photoluminescence (PL) properties within these sensors are not extensively available in the provided search results. The compound's function in optical sensors is primarily attributed to colorimetric changes resulting from pH-dependent conformational shifts upon ion binding.

Ion-Selective Membranes and Their Performance Prediction

This compound ethyl ester's lipophilicity, enhanced by its bromine substituents and ethyl ester group, makes it suitable for incorporation into polymer matrices of ion-selective electrodes. It can act as a transmembrane carrier for cations. However, specific studies on the use of this compound for the performance prediction of ion-selective membranes were not identified in the search results.

Biosensor Platforms: Thrombin Detection

A notable application of this compound ethyl ester is in the development of an aptamer-based biosensor for the electrochemical detection of thrombin. researchgate.net In this platform, an aptamer modified with a primary aliphatic amine is covalently immobilized onto a conductive polymer layer. This compound ethyl ester is then interacted with the aptamer and serves as an electrochemical redox indicator. researchgate.net

The detection principle relies on the change in the electrochemical signal of this compound ethyl ester upon the binding of thrombin to the aptamer. The oxidation peak of the compound is monitored using differential pulse voltammetry (DPV). When thrombin binds to the aptamer, the peak signal of this compound ethyl ester gradually decreases. researchgate.net This change in signal provides a quantitative measure of the thrombin concentration.

The performance characteristics of this thrombin biosensor are outlined in the following table.

ParameterValue
AnalyteThrombin
Dynamic Range10.0–100.0 nM
Limit of Detection1.0 ± 0.2 nM
Detection MethodDifferential Pulse Voltammetry (DPV)
Electrochemical IndicatorThis compound ethyl ester

This table summarizes the analytical performance of the aptamer-based biosensor for thrombin detection utilizing this compound ethyl ester. researchgate.net

pH Sensing Mechanisms in Advanced Materials

This compound and its derivatives serve as effective chromoionophores, or pH-sensitive dyes, in the development of advanced optical sensors. Their function is rooted in a distinct, pH-dependent structural transformation that results in a measurable change in their optical properties, typically a color change. This characteristic is harnessed by immobilizing the dye within a solid-state matrix, such as a polymer film, to create a sensor.

The fundamental mechanism involves the protonation and deprotonation of the molecule's phenolic hydroxyl groups. In its acidic, protonated form, the lactone ring of the phthalein structure is closed, and the molecule is typically colorless or pale yellow. As the pH of the surrounding environment increases, the hydroxyl groups deprotonate. This leads to the opening of the lactone ring and the formation of a quinoid structure, which possesses an extended π-conjugated system. This altered electronic configuration is responsible for the molecule's strong absorption of light in the visible spectrum, resulting in a vibrant color, such as blue-purple. tcichemicals.comchemimpex.com

In advanced materials, this compound or its more lipophilic ethyl ester derivative is physically entrapped or chemically bonded within a polymer matrix. This immobilization prevents the dye from leaching into the sample while allowing for interaction with hydrogen ions. The matrix, often a plasticized polymer like polyvinyl chloride (PVC), provides a stable environment and can be tailored to optimize the sensor's response range and sensitivity. The change in absorbance or fluorescence of the immobilized indicator is then measured spectrophotometrically to determine the pH of the sample. The enhanced stability and lipophilicity of derivatives like this compound ethyl ester make them particularly suitable for use in these plasticized polymer matrices.

Interference Studies and Matrix Effects in Analytical Assays

Analytical assays utilizing this compound, particularly in complex biological matrices like serum or urine, are susceptible to interference from various endogenous and exogenous substances. researchgate.netnih.gov Interference occurs when a substance in the sample matrix falsely alters the analytical result, leading to inaccuracies. nih.gov These matrix effects can be spectral, arising from colored substances that absorb at the same wavelength as the indicator, or chemical, where a substance reacts with the indicator or alters the sample's pH or ionic strength.

Endogenous Interferences:

Proteins: In assays like the protein error of indicator method for albumin, the intended reaction is with the target protein. However, other proteins present in the sample can also bind to the indicator, causing a positive interference.

Bilirubin (B190676): High concentrations of bilirubin (icterus) can cause significant spectral interference in many colorimetric assays due to its own absorbance peak. nih.gov

Lipids: Grossly lipemic (cloudy) samples can scatter light, leading to falsely elevated absorbance readings in spectrophotometric measurements. nih.gov

Creatinine (B1669602) and Uric Acid: These and other waste products can alter the ionic strength and pH of the sample, potentially shifting the equilibrium of the indicator and affecting the accuracy of pH-dependent assays. nih.gov

Exogenous Interferences:

Drugs: Many medications or their metabolites can interfere with colorimetric assays. For example, certain cephalosporin (B10832234) antibiotics are known to interfere with creatinine assays that use a picrate-based colorimetric reaction (Jaffe method), and similar interferences could potentially occur in other pH-dependent assays. nih.govlabmedonline.org

Antiseptics and Surfactants: Quaternary ammonium compounds, often found in antiseptics, can act as ion-pairing agents and interfere with assays that use this compound derivatives for similar purposes.

The table below summarizes common interfering species and their potential effects on assays employing this compound.

Interfering SpeciesTypePotential Effect in Assay
BilirubinEndogenousSpectral interference, causing falsely elevated results. nih.gov
HemoglobinEndogenousSpectral interference from hemolysis.
Lipids (Triglycerides)EndogenousLight scattering, leading to inaccurate absorbance readings. nih.gov
Other Proteins (e.g., globulins)EndogenousNon-specific binding to the indicator, positive interference.
CreatinineEndogenousAlteration of sample pH and ionic strength. nih.gov
Cefazolin and other CephalosporinsExogenousDirect reaction with colorimetric reagents or alteration of sample properties. nih.govlabmedonline.org
Quaternary Ammonium SaltsExogenousChemical interference, particularly in ion-pair titration methods.

Compensation Strategies for Interfering Species (e.g., Creatinine)

To ensure the accuracy of analytical results, various strategies have been developed to compensate for the effects of interfering species like creatinine. jlmqa.org While creatinine is a well-documented interferent in methods like the Jaffe reaction, the principles for mitigating its effects are applicable to other spectrophotometric assays that may be influenced by non-specific chromogens or changes in sample matrix properties. nih.govnih.gov

Kinetic Measurement: Many automated analyzers employ a two-point, fixed-time kinetic modification of colorimetric reactions. nih.gov By measuring the rate of color change over a specific time interval, the contribution from slowly reacting or pre-existing interfering chromogens can be minimized. The initial absorbance reading can serve as a sample blank, effectively subtracting the interference from substances like bilirubin.

Rate Blanking: This is a more advanced kinetic approach where the rate of change in absorbance caused by interfering substances (like bilirubin) is measured and corrected for, further isolating the absorbance change due to the specific analyte reaction. jlmqa.org

Arithmetic Compensation: For known, relatively constant interferences, a standard correction factor can be applied. In some creatinine assays, for instance, an average interference value attributed to non-creatinine chromogens is subtracted from the final result to provide a more accurate estimation. jlmqa.org

Use of Enzymatic Methods: When chemical interference is significant and cannot be easily compensated for, switching to a more specific analytical method is a primary strategy. Enzymatic assays, which use specific enzymes to react with the target analyte, often exhibit lower susceptibility to the types of interference that affect pH-dependent colorimetric methods. nih.gov However, even enzymatic methods can have their own unique interferents. nih.gov

Sample Dilution: Diluting the sample can sometimes reduce the concentration of an interfering substance to a level where its effect is negligible. However, this also dilutes the analyte of interest, which must remain at a detectable concentration.

These compensation techniques are crucial for obtaining reliable data in clinical chemistry and other fields where complex samples are frequently analyzed. jlmqa.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a specific analytical method. researchgate.netresearchgate.net This strategy is employed to improve sensitivity, enhance stability, or increase selectivity. mdpi-res.com For this compound, the most common derivatization involves esterification of its carboxylic acid group to produce this compound ethyl ester (TBPE).

This modification significantly enhances the molecule's analytical performance in several ways:

Increased Lipophilicity: The addition of the ethyl group makes the molecule more nonpolar (lipophilic). This is a critical property for its use in optical sensors, as it allows the indicator to be stably incorporated into non-aqueous, plasticized polymer matrices, such as those used in ion-selective electrodes and optodes, preventing it from leaching out.

Enhanced Stability: The ester derivative often exhibits greater chemical stability compared to the parent compound, which is beneficial for the long-term performance of sensors and reagents.

Improved Ion-Pairing Capabilities: The potassium salt of the ethyl ester derivative (TBPE-K) is widely used as an ion-pairing agent and indicator in extraction titrations. This derivatization allows for the sensitive spectrophotometric determination of various organic cations, including amines and quaternary ammonium salts, which pair with the anionic dye and are extracted into an organic solvent. tcichemicals.comchemimpex.com

The derivatization of this compound into its ethyl ester is a key strategy that has expanded its utility beyond a simple pH indicator to a versatile component in advanced chemical sensors and specialized analytical assays.

CompoundStructure FeatureKey ImprovementPrimary Application
This compoundFree Carboxylic AcidParent CompoundpH Indicator. chemimpex.com
This compound Ethyl Ester (TBPE)Ethyl Ester GroupIncreased lipophilicity and stability. Immobilized chromoionophore in polymer-based optical sensors.
This compound Ethyl Ester Potassium Salt (TBPE-K)Potassium Salt of Ethyl EsterWater solubility and defined ionic character. Ion-pairing agent for spectrophotometric determination of cations. tcichemicals.com

Molecular Interactions and Complexation Chemistry of Tetrabromophenolphthalein

Non-Covalent Interactions: Hydrogen Bonding

Hydrogen bonding plays a crucial role in the molecular interactions of tetrabromophenolphthalein, particularly in its proton-transfer reactions. Studies on the ethyl ester derivative of this compound have provided significant insights into these interactions. The kinetics and thermodynamics of the reactions between this compound ethyl ester and various aliphatic and aromatic amines in chlorobenzene (B131634) have been investigated using spectrophotometric and microwave temperature-jump methods. escholarship.org

Table 1: Thermodynamic Parameters for Hydrogen-Bonded Complex Formation between this compound Ethyl Ester and Amines in Chlorobenzene

AmineEquilibrium Constant (K) / dm³ mol⁻¹
n-Butylamine18 ± 2
Di-n-butylamine10 ± 1
Tri-n-butylamine5.5 ± 0.5

Data extracted from spectrophotometric studies on the formation of hydrogen-bonded species preceding proton transfer. escholarship.org

Host-Guest Chemistry: Cyclodextrin (B1172386) Complexation Studies

While specific studies on the complexation of this compound with cyclodextrins are not extensively documented, research on the parent compound, phenolphthalein (B1677637), provides a strong indication of the potential for such host-guest interactions. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating nonpolar guest molecules or moieties in aqueous solutions. redalyc.org

Investigations into the complex formation between phenolphthalein and β-cyclodextrin have been carried out using spectrophotometric, circular dichroism, and potentiometric methods. These studies have shown that β-cyclodextrin forms inclusion complexes with both the protonated and dissociated forms of phenolphthalein. Notably, the dianion of phenolphthalein is complexed in a colorless form in alkaline solutions. The stability constants for these phenolphthalein-β-cyclodextrin complexes are reported to be among the highest observed for cyclodextrin complexes.

The significant stability of these complexes is attributed to the combined effect of the phenolic-phenolate moiety and the carboxy-carboxylate group of phenolphthalein, which allows for optimal space filling within the cyclodextrin cavity and enables simultaneous interaction with three of the guest's functional groups. Given the structural similarities, it is highly probable that this compound, with its increased hydrophobicity due to the bromine atoms, would also form stable inclusion complexes with cyclodextrins. The bromine substituents could further enhance the hydrophobic interactions within the cyclodextrin cavity, potentially leading to even greater stability constants.

Ion Association Complex Formation and Characterization

A significant area of research for this compound, particularly its ethyl ester derivative, is its ability to form ion association complexes. This property is the foundation for numerous applications in analytical chemistry, especially in the spectrophotometric determination of various ionic species.

Interaction with Proteins and Micelle Formation

This compound ethyl ester is known to form stable, non-covalent complexes with proteins, a property that is utilized in analytical methods for protein quantification. The interaction is based on the binding of the dye to proteins, which induces a measurable color change. This principle is applied in assays for the determination of albumin in biological fluids.

Complexation with Cationic Organic Compounds

The formation of ion association complexes between the anionic form of this compound ethyl ester and various cationic organic compounds is a widely exploited phenomenon in analytical chemistry. This interaction results in the formation of a colored complex that can be extracted into an organic solvent and quantified spectrophotometrically. This method has been successfully applied to the determination of a wide range of cationic organic compounds.

The underlying principle involves the formation of an ion-pair between the negatively charged dye and the positively charged analyte. This neutralizes the charge and facilitates the extraction of the complex from the aqueous phase into a non-polar organic solvent. The intensity of the color in the organic phase is directly proportional to the concentration of the cationic analyte.

Table 2: Examples of Cationic Organic Compounds Determined Using this compound Ethyl Ester

Analyte ClassSpecific Examples
Cationic SurfactantsBenzalkonium chloride, Cetylpyridinium chloride
AlkaloidsBerberine (B55584)
PharmaceuticalsLocal anesthetics, Antihistamines

This table provides a representative list of cationic organic compounds that form ion-association complexes with this compound ethyl ester, enabling their quantitative analysis.

Metal-Ligand Complexation Research

Currently, there is a limited body of publicly available research specifically detailing the synthesis and characterization of metal-ligand complexes involving this compound as a ligand. While the general field of metal-complexed dyes is extensive, with many phthalein and azo-based dyes forming stable complexes with various metal ions, specific studies focusing on this compound are not prominent in the reviewed scientific literature. The molecular structure of this compound, with its potential donor atoms in the hydroxyl and carboxyl groups, suggests that it could, in principle, act as a ligand for metal ions. However, further research is required to explore and characterize such potential metal-ligand complexation.

Computational and Theoretical Studies of Tetrabromophenolphthalein

Quantum Chemical Calculations for Molecular Structure and Spectroscopy

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and vibrational properties of molecules. Methods like Density Functional Theory (DFT) are widely used to perform geometry optimization, which determines the most stable arrangement of atoms by finding the minimum energy conformation. biointerfaceresearch.comsemanticscholar.org This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com

Once the equilibrium geometry is established, the same theoretical framework can be used to calculate vibrational frequencies. nih.gov These computed frequencies correspond to the normal modes of vibration within the molecule and can be correlated with experimental infrared (IR) and Raman spectra. nih.gov The assignment of vibrational modes is often aided by theoretical calculations, which can provide a level of detail that is difficult to achieve through experimental means alone. biointerfaceresearch.comnih.gov While these computational techniques are standard in modern chemistry, specific studies detailing the fully optimized molecular structure and a complete vibrational analysis of tetrabromophenolphthalein are not extensively detailed in the available literature. However, the application of these methods provides a theoretical foundation for understanding its molecular framework and interpreting its spectroscopic data. dokumen.pubnih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine activation energies, thereby providing a detailed picture of the reaction pathway. sumitomo-chem.co.jplouisville.edu

Modeling of Proton-Transfer and Hydrogen-Bonding Dynamics

The dynamics of proton transfer and hydrogen bonding are critical to the function of acid-base indicators like this compound. Computational modeling allows for the investigation of these ultrafast processes. challenge-family.comchemrxiv.org Theoretical models can analyze the strength of hydrogen bonds and the energy barriers associated with proton movement. nih.govnih.gov

In the context of this compound ethyl ester reacting with amines, kinetic analyses have been based on a two-stage mechanism involving hydrogen-bond formation followed by the proton transfer. rsc.org Modeling of such systems suggests that the formation of the initial hydrogen-bonded complex or an encounter complex is often the rate-limiting step, while the subsequent proton transfer is relatively fast. rsc.org This insight is derived from analyzing kinetic data in conjunction with thermodynamic parameters, a process greatly enhanced by computational simulations that can model the potential energy surfaces of these interactions. rsc.orgnih.gov These models are essential for understanding how the structure of the amine and the solvent environment influence the dynamics of both hydrogen bonding and the subsequent proton transfer. challenge-family.comnih.gov

Prediction of Spectroscopic Signatures and Electronic Properties

Computational methods are highly effective in predicting the spectroscopic and electronic properties of molecules. olemiss.eduolemiss.edu Time-dependent DFT (TD-DFT) is a common method used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-visible range. These predictions are invaluable for interpreting experimental absorption spectra and understanding the electronic transitions responsible for a molecule's color. semanticscholar.org

For an indicator like this compound, its color change is a direct consequence of changes in its electronic structure upon protonation or deprotonation. Theoretical calculations can predict the absorption spectra for both the protonated and deprotonated forms of the molecule. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic behavior. semanticscholar.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's reactivity and the energy of its electronic transitions. semanticscholar.org

Computational Approaches for Acid Dissociation Constant Determination

The acid dissociation constant (pKa) is a critical parameter for an acid-base indicator. While often determined experimentally, computational methods can also be employed to predict pKa values. These approaches typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of quantum chemical calculations for the molecule and a continuum solvation model to account for the solvent effect.

While a specific computational study determining the pKa of this compound was not found, the pKa of its very close derivative, this compound ethyl ester (TBPE), has been determined experimentally. Using capillary zone electrophoresis, the pKa of TBPE was measured to be 3.47. nih.govelsevierpure.com This experimental value serves as a crucial benchmark for any future theoretical calculations on this class of compounds.

Experimentally Determined Acid Dissociation Constant (pKa) of this compound Ethyl Ester (TBPE)
CompoundpKa ValueConditionsMethod
This compound Ethyl Ester (TBPE)3.47 ± 0.06I = 0.01, 25°CCapillary Zone Electrophoresis (CZE)

Theoretical Studies on Proton Affinities and Ionization Potentials of Related Amines

The reaction of this compound with amines is governed by the relative acid-base strengths of the reactants. rsc.org The basicity of an amine in the gas phase is quantified by its proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. nih.govresearchgate.net The ionization potential (IP) is the energy required to remove an electron from the molecule. Both PA and IP are fundamental properties that can be accurately calculated using quantum chemical methods. nih.govsemanticscholar.org

Theoretical studies have been conducted to determine the proton affinities and ionization potentials of a wide range of alkylamines. acs.org These calculated values are essential for understanding the intrinsic basicity of these molecules, free from solvent effects. researchgate.net The reactivity of these amines towards an acid indicator like this compound ethyl ester is directly related to these fundamental properties. rsc.org By correlating the theoretical PA and IP values of various amines with their experimentally observed reaction kinetics and equilibria with the indicator, a deeper understanding of the structure-reactivity relationships in these proton-transfer reactions can be achieved. rsc.orgacs.org

Applications of Tetrabromophenolphthalein in Materials Science and Engineering

Flame Retardancy Mechanisms and Polymer Modification

Halogenated compounds, particularly those containing bromine, are well-established as effective flame retardants. specialchem.com Their primary mechanism of action is in the gas phase of a fire. When a polymer containing a brominated flame retardant is heated, it releases bromine radicals. These radicals interfere with the combustion chain reaction in the flame, effectively quenching it and slowing the spread of the fire. nist.gov

It is hypothesized that Tetrabromophenolphthalein, when incorporated into a polymer matrix, would function similarly. Upon thermal decomposition, it would release hydrogen bromide (HBr), which acts as a flame inhibitor. This gas-phase inhibition is a key characteristic of halogenated flame retardants. nist.gov

Integration into Plastics, Textiles, and Electronic Components

The integration of flame retardants is crucial in materials used in electronics, construction, and transportation to meet stringent fire safety standards. specialchem.com While specific data on the incorporation of this compound is scarce, it could theoretically be used as either an additive or a reactive flame retardant.

Additive Flame Retardant: In this approach, this compound would be physically blended with the polymer. This method is versatile but can sometimes lead to issues with leaching or changes in the polymer's physical properties.

Reactive Flame Retardant: This involves chemically incorporating this compound into the polymer backbone. This creates a more permanent flame retardant effect and is less likely to alter the material's properties negatively. wikipedia.org

Given its structure, this compound possesses reactive sites that could allow it to be chemically bonded into polymer chains, such as epoxy resins or polycarbonates, which are commonly used in electronic components. wikipedia.org

Impact on Thermomechanical Properties of Halogenated Resins

The addition of any substance to a polymer can affect its thermomechanical properties, such as its glass transition temperature (Tg), tensile strength, and modulus. cadence.comwikipedia.orgmeasurlabs.comazom.comnetzsch.com The impact of this compound on halogenated resins would depend on several factors, including its concentration, how it is incorporated (additively or reactively), and its interaction with the specific polymer matrix.

Generally, the introduction of a flame retardant can sometimes lead to a plasticizing effect, which might decrease the Tg and stiffness of the resin. However, if the flame retardant is chemically integrated into the polymer structure, it could potentially enhance these properties by increasing cross-linking density. Without specific experimental data for this compound, its precise effects remain theoretical.

Interactive Table: Potential Thermomechanical Effects of Additives on Polymers

PropertyPotential Effect of Additive Flame RetardantPotential Effect of Reactive Flame Retardant
Glass Transition Temperature (Tg) Decrease (Plasticizing effect)Increase or Decrease (Depends on structure)
Tensile Strength DecreaseMay Increase or remain stable
Modulus DecreaseMay Increase or remain stable
Flame Retardancy IncreaseIncrease

Research on Brominated Derivatives in Polymer Systems

Research into brominated flame retardants is ongoing, with a focus on developing new compounds with improved efficacy, better environmental profiles, and minimal impact on polymer properties. While specific research on derivatives of this compound for polymer systems is not widely documented, the general direction of such research would likely involve modifying its structure to:

Enhance its thermal stability to withstand higher processing temperatures.

Improve its compatibility with various polymer matrices.

Increase its bromine content for greater flame retardant efficiency.

Introduce other functional groups to impart additional properties to the polymer.

Development of Functional Materials Utilizing this compound's Properties

The unique chemical structure of this compound, with its combination of a phthalide (B148349) group and brominated phenol (B47542) rings, suggests potential for its use in the development of functional materials beyond flame retardancy. nih.govnih.govutk.eduutk.edunih.govidu.ac.id

For instance, the phenolphthalein (B1677637) core is known for its pH-indicating properties. This could potentially be exploited to create smart materials that respond to changes in their chemical environment. Bromine atoms are also known to influence the electronic properties of organic molecules, which could lead to applications in areas such as:

Sensors: Materials that change color or electrical properties in the presence of specific analytes.

Organic Electronics: As a component in the synthesis of novel semiconducting polymers.

However, it is important to reiterate that these are theoretical applications, and substantial research and development would be required to realize them. The primary focus of compounds with high bromine content in materials science has historically been and continues to be in the realm of flame retardancy.

Biological and Biomedical Research Applications of Tetrabromophenolphthalein

Protein Quantification and Visualization Methodologies

Accurate quantification of protein concentration is fundamental in biochemical research. While several methods exist, the use of dye-binding techniques is a common approach. Tetrabromophenolphthalein ethyl ester potassium salt is recognized as a laboratory reagent for the detection of proteins. scbt.comfishersci.com

Application in Western Blotting and ELISA Techniques

Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are cornerstone techniques in molecular biology and immunology for the detection and quantification of specific proteins. abcam.comintegra-biosciences.com Both methods often rely on a detection system that generates a measurable signal, with colorimetric detection being a widely used option due to its simplicity and cost-effectiveness. jacksonimmuno.combenchsci.com

This compound ethyl ester potassium salt (TBPEK) is utilized in these immunoassays as a colorimetric reagent. In Western blotting, after proteins are separated by gel electrophoresis and transferred to a membrane, TBPEK can be used to visualize the protein bands. In an ELISA context, the compound aids in the detection of specific proteins by producing a color change that can be quantified. The principle of colorimetric detection in these assays involves an enzyme, commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP), conjugated to a secondary antibody. This enzyme reacts with a chromogenic substrate to produce a colored, insoluble product that precipitates at the site of the target protein on the membrane or in the well of an ELISA plate, allowing for visual identification and quantification. abcam.comjacksonimmuno.com

Methodologies for Urinary Albumin Quantification

The quantification of albumin in urine is a critical diagnostic marker for kidney disease. This compound ethyl ester (TBPE) has been employed in colorimetric assays for this purpose, particularly in point-of-care devices. nih.gov The assay is based on the interaction between TBPE and human serum albumin (HSA) within a micellar environment, which elicits a measurable color change. researchgate.netresearchgate.net

Research has focused on the development and accuracy of TBPE-based assays for urinary albumin. A flow injection analysis (FIA) method using TBPE and Triton X-100 at pH 3.0 has been developed for the sensitive and rapid determination of urinary protein. researchgate.net This system is based on the formation of an ion association between HSA and TBPE within the Triton X-100 micelle. researchgate.net

However, the accuracy of the TBPE assay can be influenced by other substances present in urine, most notably creatinine (B1669602). nih.gov Studies comparing the TBPE assay to established immunoturbidimetric methods have found discrepancies in albumin measurements, with the TBPE assay showing a tendency to overestimate albumin concentrations, partly due to interference from creatinine. nih.gov To address this, methods have been developed to compensate for creatinine interference, such as the use of a 3-dimensional surface analysis. nih.gov Despite these advancements, further investigation is needed to enhance the accuracy of the TBPE assay for clinical applications. nih.gov

Research Findings on Urinary Albumin Quantification using this compound Ethyl Ester (TBPE)
MethodologyKey FindingsLinear RangeLimit of Detection (LOD)Reference
Flow Injection Analysis (FIA) with Triton X-100Sensitive, rapid, and accurate determination of human serum albumin (HSA). Based on ion association formation between HSA and TBPE in a micelle.0.15 – 12 mg/dL0.05 mg/dL researchgate.net
Colorimetric Assay for Point-of-Care DevicesCreatinine interferes with the assay, leading to overestimation of albumin. A 3D surface can be used to compensate for this interference.0–200 mg/L (for microalbuminuria)Not Specified nih.gov
Mobile Phone-Based AnalyzerPortable, rapid (3 min) analysis with high precision and accuracy. Utilizes the reaction between albumin and TBPE in the presence of Triton X-100.Not Specified7.8125 mg/dL researchgate.net

Studies on Enzyme Activities and Interactions

The study of enzyme activities and their interactions with small molecules is a cornerstone of biochemistry and drug discovery. While numerous compounds are investigated for their potential to modulate enzyme function, there is a notable lack of specific research in peer-reviewed literature detailing the direct interaction of this compound or its derivatives with enzymes as either activators or inhibitors.

Generally, small molecules can influence enzyme activity in several ways. They can act as inhibitors, reducing the rate of an enzymatic reaction, or as activators, increasing the reaction rate. Inhibition can be reversible or irreversible, and reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on their binding site and effect on the enzyme's kinetics. Activators can also bind to an enzyme at a site distinct from the active site (an allosteric site) and induce a conformational change that enhances the enzyme's catalytic efficiency. The interaction of any given compound with an enzyme is highly specific and depends on the three-dimensional structures of both the molecule and the enzyme's active or allosteric sites. Without specific studies, the potential effects of this compound on enzyme activity remain speculative.

Biogenic Amine Detection and Characterization

Biogenic amines are organic nitrogen compounds that play various physiological roles and are also important indicators of food quality and spoilage. This compound ethyl ester has been utilized in the spectrophotometric detection of these compounds. researchgate.net

The methodology is based on the formation of colored, charge-transfer complexes between biogenic amines and this compound ethyl ester when extracted into a solvent like 1,2-dichloroethane (B1671644). researchgate.net Research has shown that different types of amines form complexes with distinct absorption maxima. For instance, complexes with primary amines absorb at approximately 560 nm, secondary amines at 570 nm, and tertiary amines at 580 nm. nih.gov This allows for some degree of differentiation between amine classes.

A study on the derivatization reaction of biogenic amines with this compound ethyl ester revealed that amines containing a benzene (B151609) ring, such as β-phenylethylamine, tryptamine, and tyramine, form complexes that absorb strongly at 570 nm. researchgate.net In contrast, aliphatic amines like spermine, spermidine, cadaverine, and putrescine exhibit a smaller absorbance at 608 nm. researchgate.net Interestingly, these complexes are thermochromic, meaning their absorbance changes with temperature, a property that can be exploited for the simultaneous determination of different amines in a mixture. researchgate.netnih.gov

Spectrophotometric Data for Biogenic Amine Detection using this compound Ethyl Ester
Biogenic AmineAmine ClassAbsorption Maximum (λmax)Key ObservationReference
β-phenylethylamineAromatic570 nmForms a strongly absorbing complex. researchgate.net
TryptamineAromatic570 nmForms a strongly absorbing complex. researchgate.net
TyramineAromatic570 nmForms a strongly absorbing complex. researchgate.net
SpermineAliphatic608 nmShows a smaller absorbance compared to aromatic amines. researchgate.net
SpermidineAliphatic608 nmShows a smaller absorbance compared to aromatic amines. researchgate.net
CadaverineAliphatic608 nmShows a smaller absorbance compared to aromatic amines. researchgate.net
PutrescineAliphatic608 nmShows a smaller absorbance compared to aromatic amines. researchgate.net

Biosensing for Clinically Relevant Analytes (e.g., Thrombin)

The development of sensitive and specific biosensors for clinically relevant analytes is a significant area of biomedical research. Thrombin, a key enzyme in the blood coagulation cascade, is an important diagnostic and therapeutic target. An aptamer-based biosensor has been developed for the electrochemical detection of thrombin, which utilizes this compound ethyl ester as a novel redox indicator.

In this biosensor design, an aptamer with a primary aliphatic amine modification is covalently immobilized onto a conductive polymer layer. This compound ethyl ester is then interacted with the aptamer, serving as an electrochemical indicator. The detection principle relies on the change in the electrochemical signal of this compound ethyl ester upon the binding of thrombin to the aptamer.

The binding of thrombin to the aptamer-based sensor leads to a gradual decrease in the peak signal of this compound ethyl ester, which can be measured using techniques like differential pulse voltammetry. This change in signal is proportional to the concentration of thrombin, allowing for its quantification.

Performance of a this compound Ethyl Ester-Based Thrombin Biosensor
ParameterValueReference
Dynamic Range10.0 to 100.0 nM
Detection Limit1.0 ± 0.2 nM

Environmental and Forensic Applications of Tetrabromophenolphthalein

Environmental Monitoring of Contaminants

The monitoring of environmental pollutants is a critical aspect of maintaining ecological health. Tetrabromophenolphthalein ethyl ester (TBPE) has emerged as a valuable reagent in this field, particularly for the detection of specific classes of chemical contaminants.

Cationic surfactants are widely used in commercial and industrial products, leading to their presence in various environmental water systems. Their detection is crucial for monitoring pollution levels. This compound ethyl ester is employed as an anionic dye that serves as a counter-ion in the spectrophotometric determination of these surfactants.

The primary mechanism involves an ion-association reaction. When a sample containing cationic surfactants is tested, the surfactant cations react with the anionic TBPE dye. This reaction forms a colored ion-pair complex, which can be extracted into an organic solvent like 1,2-dichloroethane (B1671644). The intensity of the color, typically blue or red-violet, is proportional to the concentration of the cationic surfactant in the sample. This color change can then be measured using spectrophotometry to quantify the surfactant levels.

Several analytical techniques leverage this principle:

Two-Phase Titration: In this method, TBPE is used as an indicator. The cationic surfactant in the sample forms a colored complex with TBPE in an organic phase. A titrant is then added, which displaces the TBPE from the complex, causing a color change at the equivalence point.

Spectrophotometry: This is a direct measurement method where the colored ion-associate formed between the surfactant and TBPE is measured. In one approach, the complex is adsorbed onto the walls of a PTFE vessel, the remaining solution is discarded, and the complex is then dissolved in a suitable solvent for absorbance measurement.

Optical Sensing Membranes: Researchers have developed optical sensors by incorporating TBPE into a plasticized polymer membrane (e.g., poly(vinyl chloride)). When the membrane is exposed to a sample containing cationic surfactants, the surfactants are extracted into the membrane, where they form an ion-associate with TBPE, inducing a measurable spectral change.

Analytical Technique Principle of Detection Role of this compound Ethyl Ester (TBPE)
Two-Phase Titration Formation of a colored ion-pair complex between the cationic surfactant and TBPE, followed by displacement with a titrant.Acts as an indicator, with the color change signaling the titration endpoint.
Spectrophotometry Direct measurement of the colored ion-associate formed between the cationic surfactant and TBPE.Forms a colored complex whose absorbance is proportional to the surfactant concentration.
Optical Sensing Membranes Extraction of the cationic surfactant into a polymer membrane, leading to the formation of an ion-associate with embedded TBPE and a resulting spectral change.Serves as the chromoionophore within the sensor membrane that reacts with the analyte.

Forensic Chemical Analysis: Opiate Alkaloid Detection

In forensic toxicology, rapid and simple screening tests are essential for the preliminary identification of drugs of abuse in biological samples. This compound has been utilized in a direct colorimetric test for the detection of basic drugs in urine. nih.govoup.com This application is relevant to forensic analysis, although its specificity for opiate alkaloids as a distinct class requires careful consideration.

The test is based on the principle that TBPE, as a reagent, reacts with various basic drug compounds to produce a color change. A study evaluating this method tested its response to 62 commonly encountered drugs and their metabolites, finding that 39 of these compounds produced a positive reaction. nih.govoup.com The sensitivity of the test was deemed adequate for detecting many of these drugs following therapeutic dosage. nih.gov

While the test demonstrates broad specificity for a range of basic drugs, its direct and exclusive application for the detection of opiate alkaloids is not extensively detailed in the available research. Standard forensic procedures for opiate identification often rely on more specific methods like immunoassays and confirmatory techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov Colorimetric tests, including those potentially using TBPE, generally serve as preliminary screening tools rather than definitive identification methods for specific opioid compounds like morphine or heroin. ojp.govunodc.org

Q & A

Q. What are the recommended synthetic routes for tetrabromophenolphthalein, and how do reaction conditions influence yield and purity?

this compound is synthesized via bromination of phenolphthalein using bromine in acidic media. Key parameters include:

  • Temperature : Optimal bromination occurs at 40–60°C to avoid side reactions .
  • Solvent : Glacial acetic acid is preferred for its ability to dissolve both phenolphthalein and bromine, enhancing reaction homogeneity .
  • Stoichiometry : A 4:1 molar ratio of bromine to phenolphthalein ensures complete substitution, though excess bromine may lead to degradation byproducts .
    Data Table :
ParameterOptimal RangePurity (%)Yield (%)
Temperature40–60°C>9570–80
Bromine Ratio4:190–9575–85

Q. How do the physicochemical properties of this compound influence its suitability as an acid-base indicator?

this compound exhibits a pKa of ~4.5–5.0, with color transitions from yellow (acidic) to blue (basic). Its high molar absorptivity (ε ≈ 10,000 L·mol⁻¹·cm⁻¹ at 590 nm) enables sensitive detection in titrations . Critical Factors :

  • Solvent Compatibility : Stability decreases in highly polar aprotic solvents (e.g., DMSO) due to ester group hydrolysis .
  • Thermal Stability : Decomposition occurs above 210°C, limiting high-temperature applications .

Q. What analytical techniques are validated for quantifying this compound in complex matrices (e.g., biological fluids)?

Validated methods include:

  • Spectrophotometry : Direct measurement at 590 nm after pH adjustment to 8.0–10.0 .
  • Paper-Based Analytical Devices (PADs) : Integration with Triton X-100 enhances sensitivity for urinary albumin detection (LOD: 0.5 µg/mL) .
    Method Comparison :
TechniqueMatrixLODInterference Risks
SpectrophotometryAqueous solutions0.1 µMHigh (turbidity)
PADsBlood/urine0.5 µg/mLLow (surfactants)

Advanced Research Questions

Q. How can conflicting data on this compound’s stability in non-aqueous solvents be resolved?

Discrepancies in stability studies (e.g., hydrolysis rates in DMSO vs. ethanol) arise from solvent purity and trace water content. Methodological Recommendations :

  • Conduct Karl Fischer titration to quantify residual water in solvents .
  • Use FT-IR to monitor ester bond integrity during stability assays .

Q. What experimental designs address the compound’s photodegradation in environmental exposure studies?

this compound degrades under UV light (λ = 254 nm) via debromination. Controlled studies should:

  • Use quartz cuvettes for UV transparency.
  • Monitor degradation products (e.g., dibromophenolphthalein) via HPLC-MS .
    Degradation Kinetics :
Light Intensity (mW/cm²)Half-Life (h)Major Byproduct
1048Dibromo derivative
5012Phenolphthalein

Q. How can this compound be integrated into novel biosensing platforms while mitigating interference from biological matrices?

Recent advances include:

  • Surfactant Optimization : Triton X-100 minimizes protein adsorption on PADs, improving specificity for albumin detection .
  • Nanomaterial Composites : Embedding in graphene oxide enhances signal stability in serum samples (RSD < 5%) .

Q. What computational models predict the environmental persistence of this compound, and how do they align with experimental data?

Molecular dynamics simulations suggest moderate persistence (t₁/₂ = 30–60 days in soil), but experimental data show variability due to microbial activity. Validation Strategies :

  • Use OECD 307 guidelines for soil degradation tests .
  • Correlate with QSAR models for brominated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.